molecular formula C21H17N B14479027 2-(4-Methylphenyl)-3-phenyl-1H-indole CAS No. 65817-55-2

2-(4-Methylphenyl)-3-phenyl-1H-indole

Cat. No.: B14479027
CAS No.: 65817-55-2
M. Wt: 283.4 g/mol
InChI Key: DYTNVDWBXSTIOO-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-3-phenyl-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-3-phenyl-1H-indole typically involves the reaction of 4-methylphenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the desired indole compound. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-3-phenyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroindoles.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole structure.

Scientific Research Applications

2-(4-Methylphenyl)-3-phenyl-1H-indole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-3-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindole: Lacks the 4-methylphenyl group, making it less bulky and potentially less active in certain applications.

    3-Phenylindole: Similar structure but without the 4-methylphenyl group, leading to different chemical and biological properties.

    4-Methylindole: Contains a methyl group on the indole ring but lacks the phenyl group, resulting in different reactivity and applications.

Uniqueness

2-(4-Methylphenyl)-3-phenyl-1H-indole is unique due to the presence of both the 4-methylphenyl and phenyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

65817-55-2

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

2-(4-methylphenyl)-3-phenyl-1H-indole

InChI

InChI=1S/C21H17N/c1-15-11-13-17(14-12-15)21-20(16-7-3-2-4-8-16)18-9-5-6-10-19(18)22-21/h2-14,22H,1H3

InChI Key

DYTNVDWBXSTIOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4

Origin of Product

United States

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